Boiling Point Divergence Between 2-Cyclopentene-1-carbonitrile and Its 1-Cyano Regioisomer
2-Cyclopentene-1-carbonitrile exhibits a predicted boiling point of 180.0±29.0 °C at 760 mmHg, approximately 92 °C higher than the experimentally reported boiling point of its regioisomer 1-cyclopentene-1-carbonitrile (88 °C) . This large difference, driven by the distinct electronic environment of the allylic versus vinylic nitrile group, enables straightforward separation of isomer mixtures by fractional distillation and dictates different solvent removal and purification protocols during synthesis [1].
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 180.0±29.0 °C at 760 mmHg (predicted, ACD/Labs) |
| Comparator Or Baseline | 1-Cyclopentene-1-carbonitrile: 88 °C (experimental) |
| Quantified Difference | ~92 °C higher for 2-isomer |
| Conditions | 2-isomer: ACD/Labs Percepta Platform v14.00 prediction; 1-isomer: experimental determination (chemsrc.com) |
Why This Matters
This boiling point gap determines the feasibility of isomer separation by distillation and the thermal budget required for solvent removal in downstream processing, directly influencing cost and scalability of synthetic routes employing this compound.
- [1] Procházka, M.; Křesťanová, V.; Paleček, M.; Pecka, K. Thermochemistry of nitriles. II. Alicyclic nitriles. Collect. Czech. Chem. Commun., 1970, 35, 727-732. DOI: 10.1135/cccc19700727. View Source
